Benzyl butyrate

Fragrance substantivity Evaporation rate Sensory longevity

Benzyl butyrate (CAS 103-37-7) is a carboxylic ester with the molecular formula C11H14O2 and a molecular weight of 178.23 g/mol. It is a colorless to pale yellow liquid with a boiling point ranging from 238–240°C and a density of approximately 1.009 g/mL at 25°C.

Molecular Formula C11H14O2
Molecular Weight 178.23 g/mol
CAS No. 103-37-7
Cat. No. B092007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl butyrate
CAS103-37-7
Molecular FormulaC11H14O2
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESCCCC(=O)OCC1=CC=CC=C1
InChIInChI=1S/C11H14O2/c1-2-6-11(12)13-9-10-7-4-3-5-8-10/h3-5,7-8H,2,6,9H2,1H3
InChIKeyVONGZNXBKCOUHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityinsoluble in water, glycols, glycerol;  soluble in organic solvents, oils
miscible at room temperature (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl Butyrate (CAS 103-37-7) Technical Profile and Procurement Specifications


Benzyl butyrate (CAS 103-37-7) is a carboxylic ester with the molecular formula C11H14O2 and a molecular weight of 178.23 g/mol [1]. It is a colorless to pale yellow liquid with a boiling point ranging from 238–240°C and a density of approximately 1.009 g/mL at 25°C . The compound is widely recognized for its distinctive fruity-floral odor profile, characterized by notes of plum, apricot, and jasmine . Benzyl butyrate is approved as a flavoring agent by regulatory bodies, with FEMA Number 2140 and JECFA Number 843, and is listed in the FDA's Substances Added to Food inventory [2].

Critical Limitations of In-Class Benzyl Ester Substitution for Benzyl Butyrate


Despite being a member of the benzyl ester class, benzyl butyrate cannot be freely substituted with analogs such as benzyl acetate or benzyl propionate. These compounds exhibit divergent physicochemical properties—including volatility, lipophilicity, and hydrolytic stability—as well as distinct sensory profiles and performance characteristics in both analytical and application contexts . For instance, benzyl butyrate demonstrates significantly lower vapor pressure (0.0313 mm Hg at 20°C) compared to benzyl acetate (1.9 mm Hg at 20°C), directly impacting its evaporation rate and substantivity in fragrance formulations [1]. Additionally, its unique odor and taste thresholds, coupled with a markedly different hydrolysis rate in biological systems, render simple replacement ineffective or even detrimental to product performance [2].

Quantitative Evidence for Benzyl Butyrate Differentiation in Scientific Selection


Substantivity and Evaporation: Prolonged Olfactory Impact vs. Benzyl Acetate

Benzyl butyrate exhibits significantly prolonged substantivity on a smelling strip, lasting 64 hours at 100% concentration [1]. In contrast, benzyl acetate, a common in-class analog, has a substantivity of approximately 6-8 hours under comparable conditions [2]. This difference is primarily attributed to benzyl butyrate's lower vapor pressure (0.0313 mm Hg at 20°C) compared to benzyl acetate (1.9 mm Hg at 20°C) [3].

Fragrance substantivity Evaporation rate Sensory longevity

GC-MS Retention Index: Confident Analytical Differentiation from Structural Analogs

Benzyl butyrate has a well-characterized Kovats retention index (RI) on a standard non-polar GC column, with reported values ranging from 1305 to 1340, with a commonly cited value of 1312 [1]. This RI is substantially higher than that of benzyl acetate (RI ≈ 1160) and benzyl propionate (RI ≈ 1250) [2]. The higher RI is a direct consequence of the extended alkyl chain length in the butyrate moiety, leading to increased retention time and improved chromatographic resolution from these common co-eluting analogs.

GC-MS analysis Retention index Chromatographic separation

Enzymatic Hydrolysis Rate: Distinguishing Metabolic Stability in Biological Systems

The rate of enzymatic hydrolysis for (R)-N-benzyl butyrate is 7-fold faster than that of the corresponding (R)-N-benzyl acetate when catalyzed by horse serum butyrylcholinesterase (BChE) [1]. This study, which compared a series of N-benzyl esters, demonstrated that the acyl moiety significantly influences the rate of BChE-mediated hydrolysis, with the butyrate ester being the optimal substrate among those tested.

Enzyme kinetics Hydrolysis Butyrylcholinesterase

Odor and Taste Threshold: Unique Sensory Profile for Precise Flavor Formulation

Benzyl butyrate possesses a distinct taste threshold of 30 ppm, characterized by sweet, aromatic, and powdery vanillin-like notes [1]. In contrast, benzyl acetate exhibits a much higher odor detection threshold in water, reported as 0.18 ppm [2], and is primarily described as having a jasmine, fruity odor with a sweet, fruity taste [3]. The unique sensory attributes of benzyl butyrate at this specific concentration make it a valuable tool for flavorists seeking to impart a subtle, sweet, and powdery vanilla nuance without the dominant floral or solvent-like notes often associated with benzyl acetate.

Flavor threshold Taste perception Sensory science

Aqueous Hydrolysis Stability: Quantified Half-Life for Formulation Design

The base-catalyzed hydrolysis half-life of benzyl butyrate at pH 8 and 25°C is estimated to be 38.2 days . This is notably shorter than the hydrolysis half-life for benzyl benzoate under similar conditions, which can be on the order of several years [1]. This data indicates that benzyl butyrate is moderately susceptible to hydrolysis in aqueous formulations, particularly under basic conditions.

Hydrolysis Stability Shelf-life

Validated Application Scenarios for Benzyl Butyrate Based on Differential Performance


Middle-to-Base Note Component in Fine Fragrance and Long-Lasting Consumer Products

Benzyl butyrate's exceptional substantivity of 64 hours [1] makes it an ideal choice for fragrances requiring prolonged olfactory presence, such as fine perfumes, fabric softeners, and scented candles. Unlike the more volatile benzyl acetate, which dissipates quickly, benzyl butyrate provides a lasting fruity-floral signature that evolves over time. Its unique odor profile, characterized by plum, apricot, and jasmine notes, adds depth and complexity to fragrance compositions, bridging fresh top notes with deeper floral or woody bases . This application leverages the direct quantitative advantage in substantivity and the distinct sensory character over other benzyl esters.

High-Confidence Analytical Standard and Purity Control in Complex Flavor/Fragrance Matrices

The well-defined Kovats retention index of 1312 [2] provides a robust analytical fingerprint for the positive identification and quantification of benzyl butyrate in complex mixtures using GC-MS. This clear chromatographic separation from benzyl acetate (RI 1160) and benzyl propionate (RI 1250) [3] is essential for quality control laboratories tasked with verifying the purity of raw materials or monitoring the consistency of final flavor and fragrance formulations. This ensures that the intended sensory profile is delivered without interference from structurally similar impurities.

Precision Flavoring Agent for Sweet, Powdery Vanilla Nuances in Confections and Beverages

Benzyl butyrate's unique taste threshold of 30 ppm, described as sweet, aromatic, and powdery vanillin-like [4], allows flavorists to precisely dose the compound to impart a specific, delicate flavor note in food products like candies, baked goods, and non-alcoholic beverages. This is particularly valuable when the goal is to add a subtle, sweet, and creamy vanilla character without the pronounced floral or fruity notes that would be contributed by an analog like benzyl acetate at equivalent concentrations. This application is directly supported by the quantitative taste threshold and unique qualitative sensory descriptor.

Formulation of Aqueous Products with Controlled Shelf-Life and Sensory Stability

Knowledge of the compound's aqueous hydrolysis half-life of 38.2 days at pH 8 is critical for product developers formulating water-based systems, such as certain beverages, liquid soaps, or room sprays. This data allows for the prediction of potential flavor or fragrance fade due to ester hydrolysis over time. Formulators can use this information to design appropriate buffering systems, select compatible packaging, and establish realistic shelf-life expectations, ensuring that the product's sensory quality remains consistent for the consumer. This scenario is a direct application of the compound's quantified stability profile.

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